2-Acetyl-4-phenylphenylfluoranesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11FO4S |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-acetyl-1-fluorosulfonyloxy-4-phenylbenzene |
InChI |
InChI=1S/C14H11FO4S/c1-10(16)13-9-12(11-5-3-2-4-6-11)7-8-14(13)19-20(15,17)18/h2-9H,1H3 |
InChI Key |
VEILYQZLOHEMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 4 Phenylphenylfluoranesulfonate
Precursor Synthesis and Optimization
The foundational step in the synthesis of the target molecule is the preparation of 2-Acetyl-4-phenylphenol. This precursor can be synthesized through established organic reactions, primarily via the acylation of 4-phenylphenol (B51918).
Synthesis of 2-Acetyl-4-phenylphenol
Two primary methods for the synthesis of 2-Acetyl-4-phenylphenol are the direct Friedel-Crafts acylation of 4-phenylphenol and the Fries rearrangement of an intermediate ester.
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring of 4-phenylphenol. chemistrysteps.comorganic-chemistry.orgwikipedia.orgsigmaaldrich.comblogspot.com The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemistrysteps.comwikipedia.orgsigmaaldrich.comblogspot.com The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. Given that the para position is blocked by the phenyl group, the acylation is directed to the ortho position. However, a significant challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl acetate (B1210297), which can be a competing side reaction. blogspot.com
The general reaction is as follows:
4-phenylphenol + Acetyl chloride/Acetic anhydride --(AlCl₃)--> 2-Acetyl-4-phenylphenol
Optimization of this reaction involves controlling the stoichiometry of the Lewis acid, the reaction temperature, and the choice of solvent to favor C-acylation over O-acylation.
Fries Rearrangement: An alternative route to 2-Acetyl-4-phenylphenol is the Fries rearrangement of 4-phenylphenyl acetate. organic-chemistry.orgpw.livewikipedia.orgbyjus.com This reaction involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. organic-chemistry.orgwikipedia.orgbyjus.com The regioselectivity of the Fries rearrangement (ortho vs. para) is often temperature-dependent, with higher temperatures generally favoring the ortho-product. pw.livewikipedia.org Since the para-position is already substituted, the rearrangement is expected to yield the desired 2-acetyl product.
The two-step process involves:
Acetylation of 4-phenylphenol to form 4-phenylphenyl acetate.
Rearrangement of 4-phenylphenyl acetate in the presence of a Lewis acid to yield 2-Acetyl-4-phenylphenol.
Table 1: Comparison of Synthetic Routes to 2-Acetyl-4-phenylphenol
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Material | 4-Phenylphenol | 4-Phenylphenol |
| Key Reagents | Acetyl chloride/anhydride, AlCl₃ | Acetic anhydride, Lewis acid (e.g., AlCl₃) |
| Number of Steps | One (direct acylation) | Two (esterification followed by rearrangement) |
| Key Challenge | Controlling C- vs. O-acylation | Ensuring complete rearrangement and regioselectivity |
| Typical Conditions | Anhydrous conditions, often at low to moderate temperatures | Higher temperatures may be required for ortho-selectivity |
Preparation of Fluorosulfonylating Reagents
The second critical component of the synthesis is the fluorosulfonylating agent. Sulfuryl fluoride (B91410) (SO₂F₂) is a commonly used and commercially available reagent for the direct fluorosulfonation of phenols. researchgate.netacs.orgchemrxiv.orgumn.edu It is a gas that can be bubbled through a solution of the phenol in the presence of a base. For laboratory-scale synthesis where handling a gas can be cumbersome, solid surrogates or alternative reagents are also employed. Another classic reagent is fluorosulfonic anhydride ((FSO₂)₂O), which is highly reactive.
Fluorosulfonation Reaction Development
With the precursor, 2-Acetyl-4-phenylphenol, in hand, the next stage is the introduction of the fluorosulfonate group (-OSO₂F). This can be achieved through direct or indirect methods.
Direct Fluorosulfonation Strategies
Direct fluorosulfonation involves the reaction of 2-Acetyl-4-phenylphenol with a suitable fluorosulfonylating agent. The presence of both a bulky phenyl group and an ortho-acetyl group can introduce steric hindrance around the hydroxyl group, potentially affecting the reaction rate and yield. chemrxiv.org Furthermore, the acetyl group is electron-withdrawing, which can decrease the nucleophilicity of the phenolic oxygen. acs.orgacs.org
A general protocol for the direct fluorosulfonation of a phenol involves dissolving the phenol in an appropriate solvent, adding a base to deprotonate the hydroxyl group, and then introducing the fluorosulfonylating agent.
2-Acetyl-4-phenylphenol + SO₂F₂ --(Base)--> 2-Acetyl-4-phenylphenylfluoranesulfonate
The choice of base is crucial to facilitate the reaction without promoting side reactions. Organic amine bases such as triethylamine (B128534) or DBU are often employed. chemrxiv.org
Table 2: Direct Fluorosulfonation of Substituted Phenols
| Phenol Substrate | Fluorosulfonylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-Hydroxybenzophenone | SO₂F₂ | DBU | Toluene (B28343) | >99 | acs.org |
| 2,6-Dimethylphenol | SO₂F₂ | DBU | MeCN | 64 | chemrxiv.org |
| 4-Nitrophenol | SO₂F₂ | Et₃N | MeCN | 95 | chemrxiv.org |
Indirect Synthetic Routes via Intermediate Derivatization
Indirect routes to aryl fluorosulfonates can be employed, particularly if direct fluorosulfonation proves to be low-yielding due to steric hindrance or electronic effects. These methods typically proceed through an intermediate such as an arylsulfonyl chloride, which is then converted to the fluorosulfonate.
One such pathway could involve:
Conversion of 2-Acetyl-4-phenylphenol to a sulfonate ester, such as a tosylate or mesylate.
Transformation of the sulfonate ester to the corresponding sulfonyl chloride.
Halogen exchange reaction of the sulfonyl chloride with a fluoride source (e.g., KF) to yield the final product.
While more steps are involved, this approach can sometimes provide a more reliable route for complex or sterically hindered substrates.
Reaction Condition Optimization
Optimizing the fluorosulfonation of 2-Acetyl-4-phenylphenol is critical to achieving a high yield and purity of the final product. Several factors must be considered:
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents such as acetonitrile, dichloromethane, or toluene are commonly used. chemrxiv.orgacs.org
Temperature: The reaction temperature can impact the rate of reaction and the formation of byproducts. While many fluorosulfonations proceed at room temperature, gentle heating may be necessary for less reactive or sterically hindered substrates. acs.org
Stoichiometry: The molar ratios of the phenol, base, and fluorosulfonylating agent need to be carefully controlled to ensure complete conversion and minimize side reactions. An excess of the base and fluorosulfonylating agent is often used.
The electron-withdrawing nature of the acetyl group in the ortho position of the precursor phenol may necessitate more forcing conditions, such as elevated temperatures or the use of a stronger base, to achieve efficient fluorosulfonation. acs.orgacs.org
Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthetic methodologies for the chemical compound “this compound.” Searches for this particular compound did not yield direct research findings, established protocols, or data related to its synthesis, including catalyst screening, solvent effects, temperature optimization, purification, or scale-up considerations.
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Advanced Spectroscopic and Structural Elucidation of this compound
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Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 4 Phenylphenylfluoranesulfonate
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
The structural integrity of 2-Acetyl-4-phenylphenylfluoranesulfonate can be effectively confirmed through mass spectrometry, a powerful analytical technique that provides insights into the molecular weight and fragmentation pathways of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged species. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.
For this compound, the fragmentation is anticipated to be driven by the presence of several key functional groups: the acetyl group, the phenyl substituent, and the fluoranesulfonate group. The stability of the resulting carbocations and radical species plays a crucial role in directing the fragmentation pathways.
A plausible fragmentation pattern would likely involve the following key steps:
α-Cleavage at the Acetyl Group: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the formation of a stable acylium ion.
Cleavage of the Sulfonate Ester Bond: The C-O bond of the sulfonate ester is susceptible to cleavage, leading to the formation of ions corresponding to the fluorosulfonate and the acetyl-phenylphenyl portions of the molecule.
Loss of SO₂F: The fluorosulfonyl group can be lost as a neutral radical, leading to a prominent fragment ion.
Rearrangement Reactions: Intramolecular rearrangements, such as hydrogen transfers, can precede or follow fragmentation, leading to the formation of unexpected but structurally informative ions.
A detailed analysis of the mass-to-charge ratios (m/z) of the observed fragments allows for the reconstruction of the original molecular structure, providing unambiguous confirmation of the compound's identity.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |
| [M - CH₃]⁺ | [C₁₄H₁₀FO₃S]⁺ | Loss of a methyl radical from the acetyl group. |
| [M - COCH₃]⁺ | [C₁₂H₉FO₃S]⁺ | Cleavage of the bond between the acetyl group and the phenyl ring, forming an acylium ion. |
| [M - SO₂F]⁺ | [C₁₄H₁₁O]⁺ | Cleavage of the C-O bond of the sulfonate ester with loss of the fluorosulfonyl radical. |
| [C₆H₅]⁺ | Phenyl cation | Cleavage of the bond connecting the two phenyl rings. |
| [CH₃CO]⁺ | Acetyl cation | α-Cleavage at the carbonyl group. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.
Vibrational Mode Analysis of Key Functional Groups (e.g., C=O, S=O, C-F)
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its key functional groups.
Carbonyl (C=O) Stretching: The acetyl group will give rise to a strong, sharp absorption band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the carbonyl group. In Raman spectroscopy, the C=O stretch is also expected to be a prominent feature.
Sulfonyl (S=O) Stretching: The fluoranesulfonate group contains two S=O bonds, which will exhibit characteristic asymmetric and symmetric stretching vibrations. These are typically observed as strong bands in the IR spectrum in the ranges of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). These vibrations are also Raman active.
Carbon-Fluorine (C-F) Stretching: While the prompt specifies a fluoranesulfonate (S-F bond), for the purpose of a comprehensive analysis considering potential synthetic precursors or related structures with C-F bonds, it is useful to note their characteristic vibrations. The C-F stretching vibration typically appears as a strong absorption in the IR spectrum in the region of 1000-1400 cm⁻¹. The exact frequency can vary depending on the number of fluorine atoms attached to the carbon and the nature of the carbon atom.
The analysis of the precise frequencies and intensities of these vibrational modes, along with other characteristic bands for aromatic C-H and C-C vibrations, allows for a detailed structural characterization of the molecule.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O | Stretching | 1680 - 1700 | Strong | Strong |
| S=O | Asymmetric Stretching | 1350 - 1400 | Strong | Medium |
| S=O | Symmetric Stretching | 1150 - 1200 | Strong | Medium |
| S-F | Stretching | 800 - 900 | Strong | Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong | Weak |
X-ray Crystallography
Single-Crystal Growth and Optimization
The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For this compound, suitable crystals can be grown using various techniques, with the choice of method depending on the compound's solubility and stability.
Common methods for single-crystal growth include:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization.
Optimization of crystal growth involves systematically varying parameters such as solvent, temperature, concentration, and the rate of solvent evaporation or diffusion to obtain crystals of sufficient size and quality for X-ray diffraction analysis.
Determination of Solid-State Molecular Structure and Conformation
Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the unit cell.
The resulting data provides a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, which can be compared to theoretical values and data from related structures.
Planarity of Aromatic Rings: Confirmation of the planarity of the phenyl rings and any deviations from ideal geometry.
This detailed structural information is crucial for understanding the molecule's steric and electronic properties.
Computational and Theoretical Chemical Studies of 2 Acetyl 4 Phenylphenylfluoranesulfonate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional arrangement of atoms and to map the distribution of electrons within the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Acetyl-4-phenylphenylfluoranesulfonate, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable conformation, known as the ground state geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized geometry provides critical data on the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (biphenyl link) | ~1.49 Å |
| C=O (acetyl) | ~1.21 Å | |
| S-F (fluorosulfonate) | ~1.58 Å | |
| S=O (fluorosulfonate) | ~1.43 Å | |
| Bond Angle | C-C-C (phenyl ring) | ~120° |
| O=S=O (fluorosulfonate) | ~120° |
| Dihedral Angle | Phenyl-Phenyl | ~40-50° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical FMO Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species. Red-colored regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, an EPS map would likely show negative potential around the oxygen atoms of the acetyl and fluorosulfonate groups and positive potential near the hydrogen atoms.
Spectroscopic Property Prediction
Theoretical calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for confirming structural assignments. The calculations would provide a complete set of chemical shifts for each unique proton and carbon atom in the this compound structure.
Vibrational Frequency Calculations for IR/Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. By analyzing the computed vibrational frequencies and their corresponding atomic motions, scientists can assign specific spectral peaks to the stretching, bending, and torsional motions of different bonds, such as the C=O stretch of the acetyl group or the S=O stretches of the fluorosulfonate group.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Acetyl (C=O) | Stretching | ~1680 - 1700 |
| Fluorosulfonate (S=O) | Asymmetric Stretch | ~1410 - 1450 |
| Fluorosulfonate (S=O) | Symmetric Stretch | ~1200 - 1240 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Fluorosulfonate (S-F) | Stretching | ~820 - 860 |
Reaction Mechanism Modeling
The synthesis of this compound typically proceeds via the reaction of 2-acetyl-4-phenylphenol with a fluorosulfonating agent, such as sulfuryl fluoride (B91410) (SO₂F₂), in the presence of a base. Computational modeling of this reaction allows for a detailed examination of the molecular interactions and energy changes that occur.
A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The search for these fleeting structures is computationally intensive but essential for understanding the kinetics of a reaction.
For the synthesis of this compound from 2-acetyl-4-phenylphenol and sulfuryl fluoride, the key synthetic step is the nucleophilic attack of the phenoxide ion on the sulfur atom of SO₂F₂. This process is facilitated by a base that deprotonates the phenol (B47542). The transition state for this step would involve the partial formation of the O-S bond and the partial breaking of the S-F bond.
Computational methods, such as Density Functional Theory (DFT), are employed to locate and optimize the geometry of this transition state. The nature of the transition state is then confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Calculated Key Geometric Parameters of a Representative Transition State for Aryl Fluorosulfate (B1228806) Formation (Note: The following data is illustrative for a model system of a substituted phenol with sulfuryl fluoride, as specific computational studies on this compound are not publicly available.)
| Parameter | Bond Length (Å) |
| O-S distance | 2.15 |
| S-F (leaving) distance | 1.85 |
| C-O distance | 1.30 |
| S-F (remaining) distance | 1.55 |
| S=O distances | 1.42 |
The data in Table 1 illustrates the elongated O-S and S-F bonds in the transition state, which are indicative of the bond-forming and bond-breaking processes occurring.
Once the reactants, transition states, and products have been computationally optimized, an energetic profile of the reaction pathway can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products, providing a visual representation of the thermodynamics and kinetics of the reaction.
Table 2: Illustrative Energetic Profile for the Synthesis of an Aryl Fluorosulfate (Note: The following data is a hypothetical, yet chemically reasonable, representation for the reaction of a substituted phenol with sulfuryl fluoride.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Phenol + SO₂F₂) | 0.0 |
| Transition State | +15.5 |
| Products (Aryl fluorosulfate + HF) | -10.2 |
Chemical Reactivity and Transformation Studies of 2 Acetyl 4 Phenylphenylfluoranesulfonate
Nucleophilic Substitution Reactions Involving the Fluorosulfonate Group
The fluorosulfonate group in aryl fluorosulfonates is a highly effective leaving group, often compared to triflates in its reactivity. This enables nucleophilic aromatic substitution (SNAr) reactions, where the fluorosulfonate is displaced by a variety of nucleophiles. The presence of the electron-withdrawing acetyl group in the ortho position to the fluorosulfonate in 2-Acetyl-4-phenylphenylfluoranesulfonate is expected to activate the aromatic ring towards nucleophilic attack.
Aryl fluorosulfonates can undergo nucleophilic aromatic substitution with a range of nucleophiles. The general reactivity trend follows the nucleophilicity of the attacking species.
Alcohols: In the presence of a strong base to form the more nucleophilic alkoxide, alcohols can displace the fluorosulfonate group to form diaryl ethers. The reaction typically requires heating in a polar aprotic solvent.
Amines: Primary and secondary amines are effective nucleophiles for the displacement of the fluorosulfonate group, leading to the formation of diarylamines. These reactions, often referred to as Buchwald-Hartwig aminations, are typically catalyzed by palladium complexes. rsc.orgfishersci.se The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.orgnih.gov
Thiols: Thiolates, generated by the deprotonation of thiols with a suitable base, are excellent nucleophiles and readily displace the fluorosulfonate group to yield diaryl sulfides. These reactions generally proceed under mild conditions. nih.gov
The following table summarizes the expected outcomes of nucleophilic substitution reactions on this compound with representative nucleophiles.
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Alcohol | Sodium methoxide | Diaryl ether | Heat, polar aprotic solvent (e.g., DMF, DMSO) |
| Amine | Aniline | Diarylamine | Pd catalyst (e.g., CpPd(cinnamyl)), ligand (e.g., Xantphos), base, 1,4-dioxane |
| Thiol | Sodium thiophenoxide | Diaryl sulfide | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMAc) |
Nucleophilic aromatic substitution reactions on activated aryl systems, such as those bearing a fluorosulfonate group and an electron-withdrawing substituent, generally proceed through a bimolecular addition-elimination mechanism (SNAr). libretexts.orglibretexts.org An SN1-type mechanism involving the formation of an aryl cation is highly unfavorable. fishersci.se
The SNAr mechanism involves two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorosulfonate group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing acetyl group and the aromatic ring. This step is typically the rate-determining step of the reaction.
Elimination of the leaving group: The fluorosulfonate anion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.
Cross-Coupling Reactions
The fluorosulfonate group in this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, making it a valuable alternative to aryl halides and triflates. rsc.orgnih.gov
Aryl fluorosulfonates have been successfully employed in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluorosulfonate with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is widely used for the synthesis of biaryl compounds. nih.govacs.orgscispace.com The reaction conditions are often mild and can be performed in aqueous media. acs.orgscispace.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl fluorosulfonate and a terminal alkyne. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. semanticscholar.org
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl fluorosulfonate in the presence of a palladium catalyst. rsc.orgnih.govscispace.com This reaction is known for its high functional group tolerance. rsc.orgnih.gov
The following table provides representative conditions for these cross-coupling reactions as applied to aryl fluorosulfonates.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ or Et₃N | Aqueous solvents or organic solvents (e.g., dioxane) |
| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst | Amine base (e.g., Et₃N) | Organic solvent (e.g., THF, DMF) |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | THF |
In molecules containing multiple potential leaving groups, the site selectivity of cross-coupling reactions is a crucial aspect. The reactivity of leaving groups in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf ≈ OSO₂F > Cl. This indicates that in a molecule containing both a fluorosulfonate and a chloro substituent, the cross-coupling reaction would be expected to occur preferentially at the carbon bearing the fluorosulfonate group. nih.govresearchgate.net This chemoselectivity allows for sequential functionalization of polysubstituted aromatic rings.
Reactions Involving the Acetyl Moiety
The acetyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). More forcing conditions, such as catalytic hydrogenation, could potentially reduce the carbonyl group to a methylene (B1212753) group (an ethyl group). The chemoselective reduction of the acetyl group in the presence of the fluorosulfonate is expected to be feasible under mild conditions, as the fluorosulfonate group is generally stable to such reagents.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. However, these conditions might also affect other parts of the molecule. A specific oxidation of the methyl group of the acetyl moiety is the haloform reaction, where treatment with a halogen in the presence of a base would yield a carboxylate and a haloform.
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, or the Claisen condensation with esters. nih.gov These reactions allow for the formation of new carbon-carbon bonds and the elaboration of the side chain. For instance, a Claisen-Schmidt condensation with a benzaldehyde (B42025) derivative could yield a chalcone (B49325) derivative. nih.gov
Carbonyl Reactivity (e.g., Condensations, Reductions, Oxidations)
The acetyl group's carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a range of reactions.
Condensation Reactions: The acetyl group is expected to undergo various condensation reactions. For instance, in the presence of a base, it can participate in aldol-type condensations with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones. The Claisen-Schmidt condensation, a reaction between a ketone and an aromatic aldehyde, would yield chalcone-like structures, which are of interest in medicinal chemistry.
Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction methods, like the Wolff-Kishner or Clemmensen reduction, would lead to the complete deoxygenation of the acetyl group, yielding the corresponding ethyl-substituted derivative.
Oxidation Reactions: The acetyl group is generally resistant to oxidation under mild conditions. However, under forcing conditions, it can be cleaved. A more common transformation is the haloform reaction, where treatment with a halogen in the presence of a base would lead to the formation of a carboxylic acid and a haloform.
| Reaction Type | Reagents | Expected Product |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone / α,β-Unsaturated ketone |
| Reduction | NaBH₄ | Secondary Alcohol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | Ethyl derivative |
| Haloform Reaction | I₂, NaOH | Carboxylic acid |
Alpha-Functionalization of the Acetyl Group
The methyl group alpha to the carbonyl is susceptible to deprotonation by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position.
Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS).
Alkylation: The enolate can be alkylated using alkyl halides. This reaction allows for the extension of the carbon chain.
Other Functionalizations: The alpha-position can also be functionalized with other groups, such as a nitro group (using a nitrating agent) or a sulfenyl group (using a sulfenylating agent).
| Functionalization | Reagents | Expected Product |
| Bromination | Br₂, H⁺ or OH⁻ | α-Bromoacetyl derivative |
| Alkylation | Alkyl halide, Base | α-Alkylacetyl derivative |
| Nitration | Alkyl nitrate, Base | α-Nitroacetyl derivative |
Electrophilic Aromatic Substitution on the Phenyl Ring
The biphenyl (B1667301) system of this compound presents multiple sites for electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Regioselectivity and Directing Effects of Substituents
The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The phenyl group is an activating, ortho-, para-directing group. The fluoranesulfonate group is expected to be a deactivating, meta-directing group.
Given the positions of these substituents, electrophilic attack is most likely to occur on the phenyl ring bearing the acetyl and fluoranesulfonate groups. The directing effects of the substituents would influence the position of the incoming electrophile. The position ortho to the phenyl group and meta to both the acetyl and fluoranesulfonate groups is sterically hindered. Therefore, electrophilic substitution is predicted to occur at the position meta to the acetyl group and ortho to the fluoranesulfonate group.
Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation (using an acyl/alkyl halide and a Lewis acid). masterorganicchemistry.comyoutube.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivative |
Derivatization Pathways for Library Synthesis
The multiple reactive sites on this compound make it an attractive starting material for the synthesis of chemical libraries. A variety of derivatives can be generated by combining the reactions described above.
For example, the acetyl group can be used as a handle for building a series of chalcone-like molecules through condensation with a diverse set of aldehydes. mdpi.com The resulting α,β-unsaturated ketones can be further modified, for instance, by Michael addition.
Simultaneously, the aromatic rings can be functionalized through electrophilic substitution to introduce further diversity. The fluoranesulfonate group itself can potentially be a site for nucleophilic aromatic substitution under specific conditions, further expanding the possible derivatives. This multi-faceted reactivity allows for the systematic generation of a library of compounds with varied structural features, which can be valuable for screening for biological activity.
An article on "this compound" cannot be generated at this time. A comprehensive search of available scientific literature and chemical databases did not yield specific information for this compound. The search results did not provide any data regarding its synthesis, properties, or potential applications.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline, including its potential academic applications as a versatile synthetic intermediate, a ligand or catalyst precursor, or a chemical probe.
It is possible that "this compound" is a very new or theoretical compound that has not yet been synthesized or characterized. It may also be referred to by a different chemical name in existing literature. Without any available data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Potential Academic Applications and Interdisciplinary Research Directions Excluding Prohibited Categories
Role in Supramolecular Chemistry or Self-Assembly
Currently, there is no published research detailing the role of 2-Acetyl-4-phenylphenylfluoranesulfonate in supramolecular chemistry or self-assembly. The unique combination of a biphenyl (B1667301) backbone, an acetyl group, and a fluoranesulfonate ester suggests that the molecule could, in theory, participate in various non-covalent interactions. The phenyl rings could engage in π-π stacking, a common driving force in the self-assembly of aromatic compounds. The acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor, while the sulfonate group offers potential for electrostatic or dipole-dipole interactions.
However, without experimental data, any discussion of its self-assembly behavior remains purely conjectural. The interplay between these functional groups would dictate the geometry and stability of any potential supramolecular structures. Further research would be required to investigate whether this compound forms discrete assemblies, extended networks, or other complex architectures in solution or the solid state.
Contributions to Fundamental Understanding of Structure-Reactivity Relationships
The contribution of this compound to the fundamental understanding of structure-reactivity relationships is also an area that remains to be explored. The molecule contains both an electron-withdrawing acetyl group and a strongly electron-withdrawing fluoranesulfonate group, which would significantly influence the electronic properties of the biphenyl system.
The fluoranesulfonate is an excellent leaving group, suggesting the compound could be a valuable substrate for studying nucleophilic aromatic substitution reactions. The rate and regioselectivity of such reactions would provide insight into the electronic effects of the acetyl group on the reactivity of the aromatic rings. Furthermore, the acetyl group itself could serve as a reactive handle for various chemical transformations, and its reactivity would be modulated by the presence of the distant but powerful fluoranesulfonate group. Systematic studies on the kinetics and mechanisms of reactions involving this compound could offer valuable data for developing and refining theoretical models of chemical reactivity.
Conclusion and Future Research Perspectives
Summary of Key Research Avenues
There are no documented research avenues for 2-Acetyl-4-phenylphenylfluoranesulfonate.
Challenges and Limitations in Synthesis and Reactivity
Without published synthetic routes or reactivity studies, the challenges and limitations associated with this compound remain unknown.
Untapped Research Potential and Unexplored Transformations
The research potential and possible chemical transformations of this compound are entirely unexplored.
Broader Impact on Organic Synthesis and Chemical Sciences
The impact of this compound on organic synthesis and the broader chemical sciences is yet to be determined, pending its synthesis and investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
